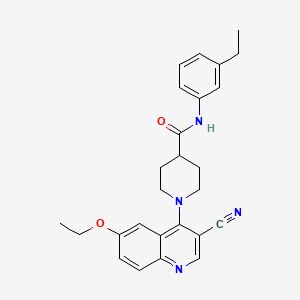

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide

Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and an ethoxy group at position 4. The piperidine-4-carboxamide moiety is linked to a 3-ethylphenyl group via an amide bond. Its molecular formula is C26H28N4O2, with a molecular weight of 428.5 g/mol.

Properties

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-3-18-6-5-7-21(14-18)29-26(31)19-10-12-30(13-11-19)25-20(16-27)17-28-24-9-8-22(32-4-2)15-23(24)25/h5-9,14-15,17,19H,3-4,10-13H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNKWAJRDCMRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine carboxamides. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 420.52 g/mol . The following table summarizes key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H28N4O2 |

| Molecular Weight | 420.52 g/mol |

| LogP | 3.12 |

| Polar Surface Area | 72.5 Ų |

| Hydrogen Bond Acceptors | 5 |

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that structural modifications in piperidine derivatives can enhance their anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL against strains such as Staphylococcus epidermidis and Micrococcus luteus. However, it showed limited efficacy against Gram-negative bacteria .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of piperidine can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that are crucial for various physiological processes. The inhibition of sEH by this class of compounds could have implications for treating cardiovascular diseases and inflammation .

Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized several piperidine derivatives and tested their anticancer activity against multiple cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Study 2: Antimicrobial Properties

A comparative analysis was conducted on the antimicrobial effects of various piperidine derivatives, including our compound of interest. The findings suggested that modifications in the quinoline structure enhanced antimicrobial activity against specific bacterial strains while maintaining low cytotoxicity towards human cells .

The biological activity of This compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. The presence of the cyano group is believed to enhance electron withdrawal, increasing the compound's reactivity with nucleophiles within target proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperidine Carboxamide Moieties

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide (CAS 1226442-31-4)

- Molecular Formula : C25H26N4O2

- Molecular Weight : 414.5 g/mol

- Key Differences: The 3-methylphenyl substituent instead of 3-ethylphenyl reduces steric bulk and lipophilicity. This minor structural variation may influence binding affinity and metabolic stability .

Cerestat (CNS 1102)

- Molecular Formula : C20H21N3•HCl

- Molecular Weight : 339.9 g/mol

- Key Features : Contains a 3-ethylphenyl group linked to a guanidine core.

- Biological Activity : NMDA receptor antagonist (IC50 = 36 nM) with neuroprotective effects in ischemic stroke models. The ethylphenyl group contributes to receptor binding, but the guanidine core differs from the carboxamide in the target compound, leading to distinct target selectivity .

CHEMBL2392714 (sEH Inhibitor)

- Molecular Formula : C19H22F3N5O

- Molecular Weight : 405.4 g/mol

- Key Features : Piperidine-4-carboxamide linked to a trifluoromethylbenzyl group and a triazine ring.

- Biological Activity : Demonstrated binding affinity for soluble epoxide hydrolase (sEH) with a docking score of -12.20 kcal/mol , comparable to reference inhibitors. The trifluoromethyl group enhances metabolic stability .

Compounds with Similar Aromatic Cores

Erlotinib

- Molecular Formula : C22H23N3O4

- Molecular Weight : 393.4 g/mol

- Key Features: Quinazoline core with a 3-ethylphenylamino group.

- Biological Activity: Tyrosine kinase inhibitor targeting EGFR, approved for non-small cell lung cancer. The ethylphenyl group is critical for binding, but the quinazoline core differs from the quinoline in the target compound, altering kinase selectivity .

Functional Analogues in Drug Discovery

SARS-CoV-2 Inhibitors ()

- Example Compound : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Key Features : Fluorobenzyl and naphthyl groups attached to piperidine-4-carboxamide.

- Biological Activity: Demonstrated antiviral activity against SARS-CoV-2. The fluorine substituent improves solubility and target engagement compared to ethoxy/cyano groups in the target compound .

Data Table: Key Comparative Properties

Research Findings and Implications

- Role of Substituents : The 3-ethylphenyl group, common in Cerestat and Erlotinib, is associated with enhanced receptor binding (e.g., NMDA or EGFR). Its replacement with a methyl group (CAS 1226442-31-4) may reduce hydrophobic interactions .

- Quinoline vs.

- Amide Bond Stability : Piperidine-4-carboxamide derivatives (e.g., CHEMBL2392714) exhibit stability and hydrogen-bonding capacity, critical for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.